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Compound of Interest

Compound Name:
Ethyl (E)-3-(1-

pyrrolidinyl)crotonate

Cat. No.: B1581037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data

and synthetic protocols for Ethyl (E)-3-(1-pyrrolidinyl)crotonate. While detailed, publicly

accessible raw spectroscopic data such as specific chemical shifts and peak intensities are

limited, this document compiles the existing information from various sources to aid in the

characterization and utilization of this compound.

Compound Identification and Physical Properties
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a biochemical reagent used in life science research.

Its fundamental properties are summarized below.
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Property Value Source

Chemical Name
Ethyl (E)-3-(1-

pyrrolidinyl)crotonate
[1]

CAS Number 54716-02-8 [1]

Molecular Formula C₁₀H₁₇NO₂ [1][2]

Molecular Weight 183.25 g/mol [1][2]

Appearance
Yellow to dark brown fused

solid or clear liquid as melt
[3]

Purity (by GC) >96.0% [3]

Spectroscopic Data Summary
Detailed quantitative spectroscopic data for Ethyl (E)-3-(1-pyrrolidinyl)crotonate is not readily

available in the public domain. Commercial databases may contain this information but require

a subscription for access. A certificate of analysis for a commercial sample indicates that the ¹H

NMR spectrum is "consistent with structure," but does not provide the actual data[1].

Based on the known structure, the expected spectroscopic features are outlined below.

¹H NMR Spectroscopy (Predicted)
Protons

Chemical Shift (δ)
Range (ppm)

Multiplicity Integration

Vinylic H 4.5 - 5.5 Singlet 1H

-O-CH₂- (Ethyl) 3.9 - 4.2 Quartet 2H

Pyrrolidine N-CH₂ 3.0 - 3.5 Multiplet 4H

Allylic -CH₃ 2.0 - 2.5 Singlet 3H

Pyrrolidine -CH₂-CH₂- 1.7 - 2.1 Multiplet 4H

-CH₃ (Ethyl) 1.1 - 1.4 Triplet 3H
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¹³C NMR Spectroscopy (Predicted)
Carbon Chemical Shift (δ) Range (ppm)

C=O (Ester) 165 - 175

Vinylic C-N 140 - 150

Vinylic C-CO 90 - 100

-O-CH₂- (Ethyl) 58 - 62

Pyrrolidine N-CH₂ 45 - 55

Pyrrolidine -CH₂-CH₂- 20 - 30

Allylic -CH₃ 15 - 25

-CH₃ (Ethyl) 10 - 15

Infrared (IR) Spectroscopy (Predicted)
Functional Group Characteristic Absorption (cm⁻¹)

C=O (Ester) 1710 - 1740 (strong)

C=C (Alkene) 1640 - 1680 (medium)

C-N 1180 - 1360 (medium)

C-O (Ester) 1000 - 1300 (strong)

Mass Spectrometry (MS) (Predicted)
Ion m/z Description

[M]⁺ 183 Molecular Ion

[M-OC₂H₅]⁺ 138 Loss of ethoxy radical

[M-COOC₂H₅]⁺ 110
Loss of ethyl carboxylate

radical

Experimental Protocols
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Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate
A common method for the synthesis of enamines such as Ethyl (E)-3-(1-
pyrrolidinyl)crotonate involves the reaction of a β-ketoester with a secondary amine, often

with azeotropic removal of water.

Reactants:

Ethyl acetoacetate

Pyrrolidine

A suitable solvent for azeotropic distillation (e.g., toluene or benzene)

An acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

Combine equimolar amounts of ethyl acetoacetate and pyrrolidine in a round-bottom flask

equipped with a Dean-Stark apparatus and a reflux condenser.

Add the solvent (e.g., toluene).

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

Continue refluxing until the theoretical amount of water has been collected.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by vacuum distillation to yield Ethyl (E)-3-(1-
pyrrolidinyl)crotonate.

General Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the purified Ethyl (E)-3-(1-pyrrolidinyl)crotonate in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation

delay, number of scans).

Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower

natural abundance and sensitivity of the ¹³C nucleus. Techniques such as DEPT

(Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment

of carbon signals.

General Protocol for FT-IR Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample holder.
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Acquire the sample spectrum. The instrument records the interferogram and performs a

Fourier transform to generate the infrared spectrum (transmittance or absorbance vs.

wavenumber).

General Protocol for Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile). The concentration will depend on the ionization technique and instrument

sensitivity.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

Introduce the sample solution into the ion source of the mass spectrometer, often via direct

infusion or coupled with a liquid chromatograph.

The sample is nebulized and ionized to form gaseous ions.

The ions are then guided into the mass analyzer, which separates them based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like Ethyl (E)-3-(1-pyrrolidinyl)crotonate.
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Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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